

Technical Support Center: Ac-RLR-AMC Proteasome Assay

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Compound of Interest

Compound Name: Ac-RLR-AMC

Cat. No.: B15590514

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Welcome to the technical support center for the **Ac-RLR-AMC** fluorogenic substrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) related to assays measuring the trypsin-like activity of the 26S proteasome.

Frequently Asked Questions (FAQs)

Q1: What is **Ac-RLR-AMC** and how does it work?

Ac-RLR-AMC (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the trypsin-like peptidase activity of the 26S proteasome.^{[1][2][3]} The substrate consists of a tripeptide sequence (Arg-Leu-Arg) recognized by the proteasome, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When the proteasome cleaves the peptide bond between the arginine and AMC, the free AMC molecule is released and becomes highly fluorescent upon excitation. The resulting fluorescence intensity is directly proportional to the proteasome's activity.

Q2: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?

The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum of approximately 380 nm and an emission maximum in the range of 440-460 nm.[1][2][3]

Q3: What are the recommended storage conditions for the **Ac-RLR-AMC** substrate?

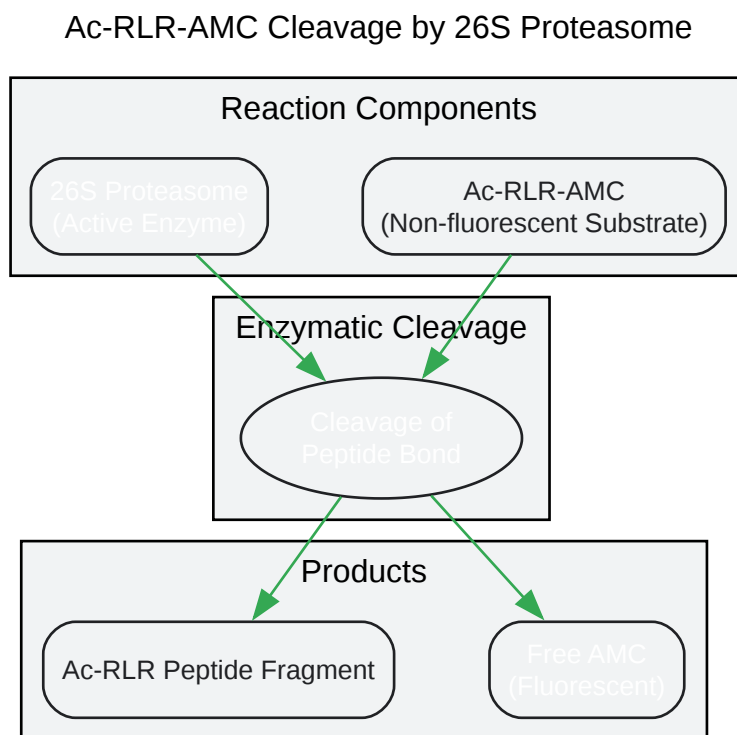
It is recommended to store the lyophilized **Ac-RLR-AMC** substrate at -20°C. For preparing stock solutions, dissolve the substrate in a suitable solvent like DMSO and store these aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the substrate from light.

Troubleshooting Guide for Low Signal

A low or absent fluorescent signal is a common issue in enzymatic assays. The following sections provide a systematic approach to identifying and resolving the root cause of a weak signal in your **Ac-RLR-AMC** assay.

Enzymatic Reaction Pathway

The fundamental principle of the assay is the enzymatic cleavage of the substrate by the 26S proteasome, leading to the release of a fluorescent reporter.



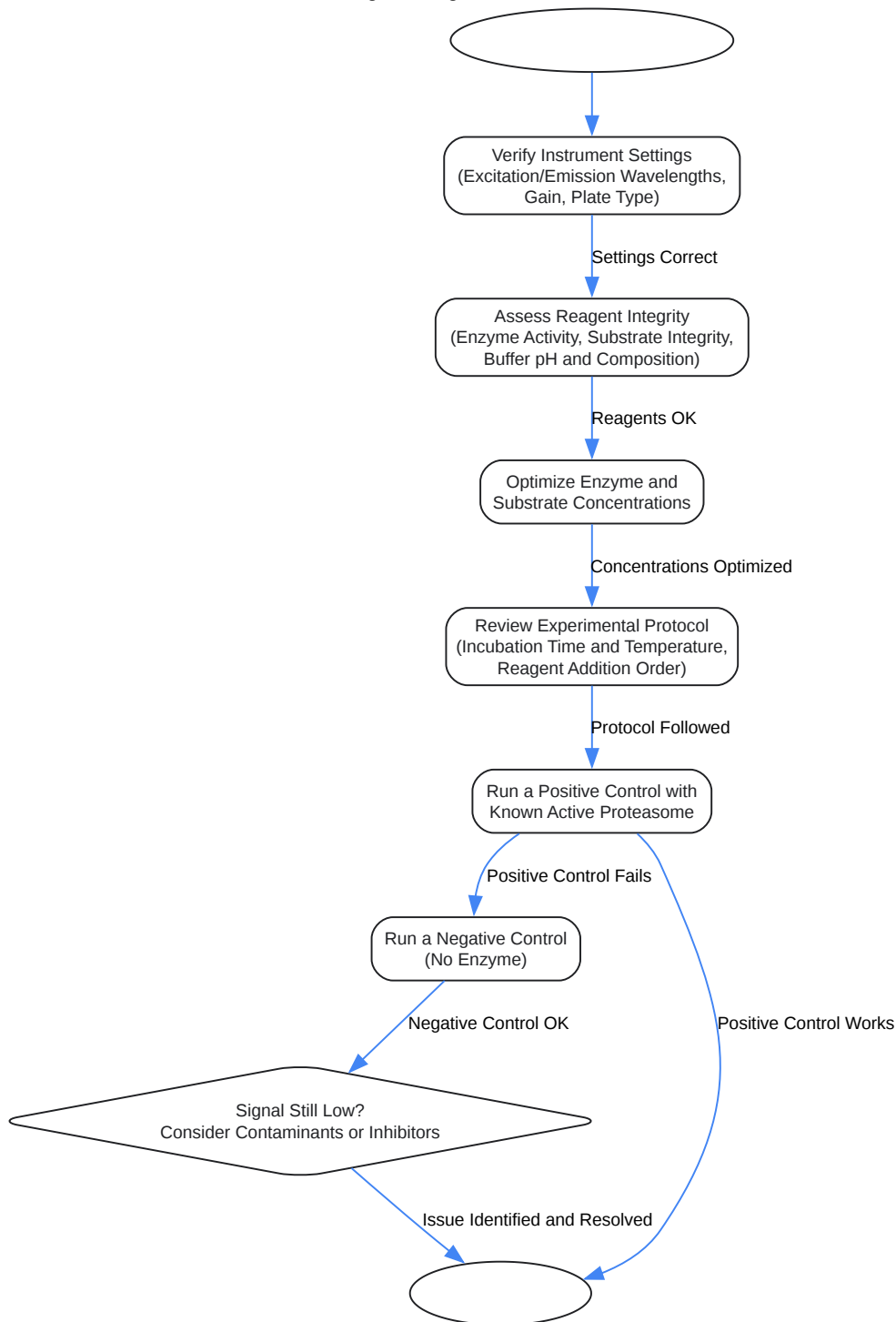
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Caption: Enzymatic cleavage of **Ac-RLR-AMC** by the 26S proteasome.

Troubleshooting Workflow

If you are experiencing low or no signal, follow this logical troubleshooting workflow to diagnose the issue.

Troubleshooting Low Signal with Ac-RLR-AMC



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